molecular formula C7H11I B13878158 1-Iodo-1-heptyne CAS No. 54573-13-6

1-Iodo-1-heptyne

Cat. No.: B13878158
CAS No.: 54573-13-6
M. Wt: 222.07 g/mol
InChI Key: XKDOBNOMGNPNHO-UHFFFAOYSA-N
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Description

1-Iodo-1-heptyne is an organic compound with the molecular formula C7H11I . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of an iodine atom attached to the first carbon of the heptyne chain. The structure of this compound can be represented as CH3(CH2)4C≡CI .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-1-heptyne can be synthesized through various methods. One common method involves the reaction of 1-heptyne with iodine in the presence of a base. The procedure typically involves the following steps :

  • A solution of 1-heptyne in hexane is cooled to -50 to -55°C.
  • A solution of n-butyllithium in hexane is added dropwise to the cooled solution.
  • The resulting suspension is stirred at -70°C for 1.5 hours.
  • A solution of iodine in diethyl ether is added over 45 minutes.
  • The reaction mixture is allowed to warm to room temperature, and water is added.
  • The organic layer is separated, washed, and dried.
  • The solvents are removed by rotary evaporation, and the residue is purified by distillation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-1-heptyne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids and reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., bromine) in inert solvents like dichloromethane.

    Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Products like 1-azido-1-heptyne or 1-thiocyanato-1-heptyne.

    Addition: Products like 1,2-dibromoheptane.

    Oxidation: Products like heptanoic acid.

    Reduction: Products like 1-heptyne or 1-heptene.

Scientific Research Applications

1-Iodo-1-heptyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-1-heptyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, while the triple bond participates in addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the heptyne chain.

Comparison with Similar Compounds

    1-Bromo-1-heptyne: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-1-heptyne: Similar structure but with a chlorine atom instead of iodine.

    1-Fluoro-1-heptyne: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Iodo-1-heptyne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.

Properties

IUPAC Name

1-iodohept-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDOBNOMGNPNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348732
Record name 1-heptyne, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54573-13-6
Record name 1-heptyne, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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